molecular formula C15H14BrNO3S B3488701 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-2-thiophenecarboxamide

4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-2-thiophenecarboxamide

Cat. No.: B3488701
M. Wt: 368.2 g/mol
InChI Key: WCVJLDOZWCHULZ-UHFFFAOYSA-N
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Description

4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-2-thiophenecarboxamide is a complex organic compound with a unique structure that includes a bromine atom, a benzodioxin ring, and a thiophene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-2-thiophenecarboxamide typically involves multiple steps, starting with the preparation of the core benzodioxin structure. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the bromine atom is usually carried out via bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS). The thiophene carboxamide group is then attached through amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Sodium azide, thiols, often in polar aprotic solvents like DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions would result in the replacement of the bromine atom with the desired functional group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery efforts, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-2-thiophenecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide
  • 4-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide
  • 3,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Uniqueness

4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-2-thiophenecarboxamide is unique due to the presence of the thiophene carboxamide group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

Properties

IUPAC Name

4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3S/c1-2-13-10(16)8-14(21-13)15(18)17-9-3-4-11-12(7-9)20-6-5-19-11/h3-4,7-8H,2,5-6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVJLDOZWCHULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C(=O)NC2=CC3=C(C=C2)OCCO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-2-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-2-thiophenecarboxamide
Reactant of Route 3
4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-2-thiophenecarboxamide
Reactant of Route 4
4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-2-thiophenecarboxamide
Reactant of Route 5
4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-2-thiophenecarboxamide
Reactant of Route 6
Reactant of Route 6
4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-2-thiophenecarboxamide

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